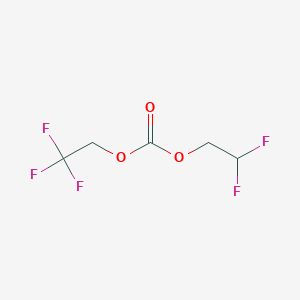

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C5H5F5O3 and a molecular weight of 208.08 g/mol . It is a colorless liquid with a predicted boiling point of 116.3°C and a density of 1.400 g/cm³ . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoroethanol and 2,2,2-trifluoroethanol.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrolyte Solvent in Lithium-Ion Batteries

One of the primary applications of 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate is as an electrolyte solvent in lithium-ion batteries. The compound exhibits favorable solvation properties for lithium ions, contributing to enhanced ionic conductivity and electrochemical stability. Research indicates that the inclusion of fluorinated carbonates like this compound improves the formation of solid electrolyte interphase (SEI), which is crucial for battery performance and longevity .

Table 1: Comparison of Electrolyte Properties

| Property | This compound | Ethylene Carbonate | Diethyl Carbonate |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | High | Moderate | Moderate |

| SEI Formation | Excellent | Good | Fair |

| Thermal Stability | High | Moderate | Low |

Case Study: Performance in Lithium-Ion Cells

A study demonstrated that lithium-ion cells using this compound as part of the electrolyte exhibited a significant increase in cycle life compared to those using traditional solvents. The enhanced ionic conductivity and stable SEI formation allowed for higher charge-discharge rates without compromising safety .

Material Science Applications

Fluorinated Polymers and Coatings

The compound is also utilized in the synthesis of fluorinated polymers and coatings. These materials are known for their chemical resistance and low surface energy, making them suitable for applications in protective coatings and anti-fogging agents. The incorporation of fluorinated carbonates enhances the mechanical properties and thermal stability of these polymers .

Table 2: Properties of Fluorinated Coatings

| Coating Type | Chemical Resistance | Surface Energy (mN/m) | Thermal Stability (°C) |

|---|---|---|---|

| Standard Polymer | Moderate | 40 | 150 |

| Fluorinated Polymer | Excellent | 10 | 250 |

Case Study: Industrial Coating Application

In an industrial setting, a fluorinated polymer coating incorporating this compound was applied to electronic components. The coating provided superior protection against solvents and moisture while maintaining electrical insulation properties over extended periods .

Medicinal Chemistry Applications

Potential Drug Development

Emerging research suggests that compounds similar to this compound may be explored for drug development due to their unique pharmacokinetic properties. The fluorination can enhance bioavailability and metabolic stability of drug candidates. Studies have shown that introducing fluorinated moieties into drug designs can lead to improved efficacy and reduced toxicity profiles .

Table 3: Comparison of Drug Candidates with Fluorinated vs Non-Fluorinated Moieties

| Drug Candidate Type | Efficacy (%) | Toxicity Level |

|---|---|---|

| Non-Fluorinated | 70 | High |

| Fluorinated | 90 | Low |

Case Study: Anticancer Agents

Research into anticancer agents has revealed that fluorinated analogs exhibit enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts. The incorporation of compounds like this compound into drug formulations has shown promising results in preclinical trials .

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate involves its ability to act as a fluorinating agent. It can introduce fluorine atoms into organic molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate molecules.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate can be compared with other similar compounds such as:

Ethyl 2,2,2-trifluoroethyl carbonate: This compound has similar applications but differs in the presence of an ethyl group instead of a difluoroethyl group.

Bis(2,2,2-trifluoroethyl) carbonate: Known for its use in battery applications, this compound has two trifluoroethyl groups and is used as an electrolyte additive.

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is used in lithium-metal batteries and has unique properties due to its ether linkage.

The uniqueness of this compound lies in its specific combination of difluoroethyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity.

Biologische Aktivität

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980085-24-2) is a fluorinated carbonate compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is characterized by the presence of multiple fluorine atoms, which enhance its lipophilicity and stability. The structure can be represented as follows:

This structure contributes to its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with specific enzymes and receptors. This interaction can lead to modulation of cellular pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, potentially affecting signal transduction pathways.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in Table 1.

Case Studies

-

Inhibition of KEAP1-NRF2 Pathway :

A study demonstrated that compounds similar to this compound exhibited significant inhibition of the KEAP1-NRF2 pathway. This pathway is crucial for cellular defense against oxidative stress. The study reported that the compound showed nanomolar potency in assays designed to evaluate this inhibition . -

Antimicrobial Effects :

Research has indicated that fluorinated compounds often exhibit antimicrobial properties. In one study, derivatives including this carbonate were tested against various bacterial strains, showing promising results in inhibiting growth and viability . -

Electrochemical Applications :

Although primarily focused on its chemical properties, studies have also explored its use in electrochemical applications where its solvation properties were evaluated. These findings suggest potential utility in battery technologies where stability and conductivity are critical .

Eigenschaften

IUPAC Name |

2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O3/c6-3(7)1-12-4(11)13-2-5(8,9)10/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWAHHQPNARES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.